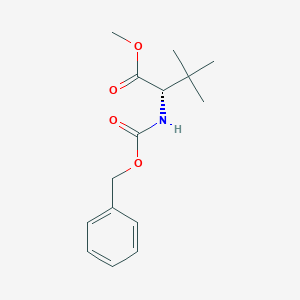
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate, also known as Boc-Val-Leu-Gly-OMe, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of amino acid derivatives and is widely used in scientific research for its potential applications in drug discovery and development.
作用機序
The mechanism of action of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is not fully understood. However, it is believed to inhibit the activity of protease enzymes by binding to the active site of the enzyme. This leads to the inhibition of the degradation of proteins, thereby increasing their stability.
生化学的および生理学的効果
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various protease enzymes such as trypsin, chymotrypsin, and elastase. It has also been shown to increase the stability of proteins, thereby protecting them from degradation. Moreover, it has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle and use in various experiments. However, it has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on various biological systems.
将来の方向性
There are several future directions for the use of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate in scientific research. One direction is the development of new protease inhibitors based on this compound. Another direction is the study of its effects on various biological systems, such as the immune system and the central nervous system. Moreover, it can be used as a tool for the study of protein stability and degradation. Finally, it can be used in the development of new drugs for the treatment of various diseases such as cancer and inflammatory disorders.
Conclusion:
In conclusion, Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is widely used in scientific research for its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in drug discovery and development.
合成法
The synthesis of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate involves the reaction of Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoateGly-OH with methanol and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The final product obtained is a white to off-white crystalline powder, which is soluble in organic solvents such as methanol and dichloromethane.
科学的研究の応用
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate is widely used in scientific research for its potential applications in drug discovery and development. It is used as a building block in the synthesis of various peptides and proteins. It is also used as a substrate for protease enzymes, which play a crucial role in the degradation of proteins. Moreover, it is used as a model compound for the study of the mechanism of action of various drugs and enzymes.
特性
CAS番号 |
141970-45-8 |
|---|---|
製品名 |
Methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
methyl (2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m1/s1 |
InChIキー |
DKFCAJVCJLEMTJ-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



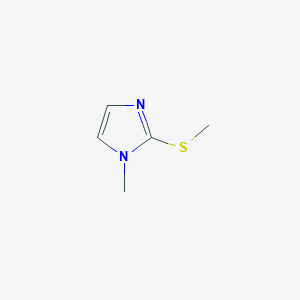
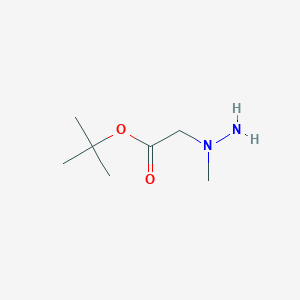

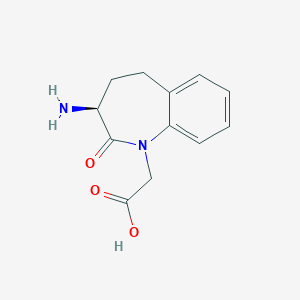
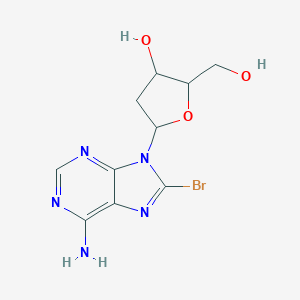
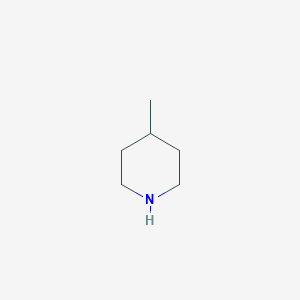
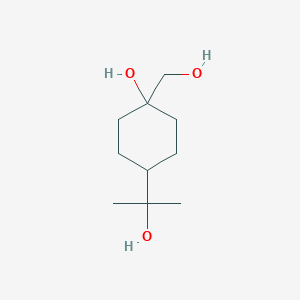

![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
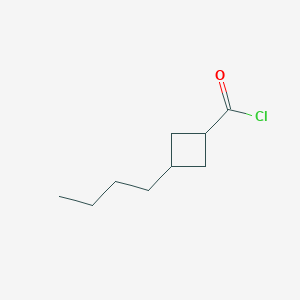
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)
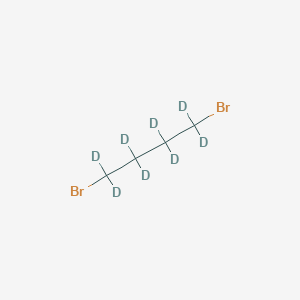
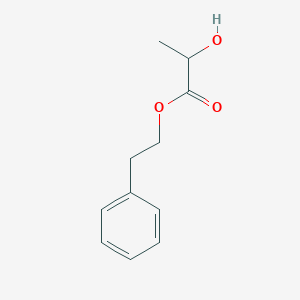
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)